Fleroxacin-d3 (hydrochloride)
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Overview
Description
Fleroxacin-d3 (hydrochloride) is a deuterium-labeled derivative of Fleroxacin (hydrochloride). It is a broad-spectrum antimicrobial fluoroquinolone that strongly inhibits the DNA-supercoiling activity of DNA gyrase . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fleroxacin-d3 (hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Fleroxacin molecule. The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the presence of specific catalysts and under controlled reaction conditions .
Industrial Production Methods
The industrial production of Fleroxacin-d3 (hydrochloride) follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The reaction conditions are optimized to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fleroxacin-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Fleroxacin-d3 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
Fleroxacin-d3 (hydrochloride) exerts its effects by inhibiting the DNA-supercoiling activity of DNA gyrase and DNA topoisomerase II. These enzymes are essential for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination. The inhibition of these enzymes leads to cell death, making the compound effective against a wide range of bacterial species .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: Another fluoroquinolone with similar antimicrobial properties.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity.
Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.
Uniqueness
Fleroxacin-d3 (hydrochloride) is unique due to the incorporation of deuterium, which enhances its stability and allows for precise quantitation in scientific research. This deuterium labeling distinguishes it from other fluoroquinolones and makes it particularly valuable in drug development studies .
Properties
Molecular Formula |
C17H19ClF3N3O3 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H18F3N3O3.ClH/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26;/h8-9H,2-7H2,1H3,(H,25,26);1H/i1D3; |
InChI Key |
HKFZCDVQUWJWNB-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F.Cl |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.